Dioxopromethazine hydrochloride

Vue d'ensemble

Description

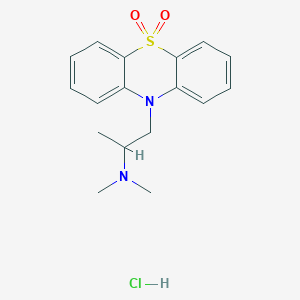

Le chlorhydrate de dioxoprométhazine est un dérivé de la phénothiazine connu pour ses propriétés pharmacologiques significatives. Il est chimiquement identifié comme étant le chlorhydrate de 5,5-dioxo-10-(2-(diméthylamino)propyl)phénothiazine. Ce composé est largement reconnu pour ses propriétés antihistaminiques, anti-inflammatoires et anesthésiques locales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de dioxoprométhazine implique généralement l’oxydation de la prométhazine. Le processus comprend l’utilisation d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium dans des conditions contrôlées pour introduire les groupes dioxo dans la structure de la phénothiazine .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de dioxoprométhazine implique des réactions d’oxydation à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit final. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation et la chromatographie sont courantes dans la production industrielle .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de dioxoprométhazine subit diverses réactions chimiques, notamment :

Oxydation : L’introduction de groupes dioxo dans la structure de la phénothiazine.

Réduction : Conversion en prométhazine dans des conditions réductrices.

Substitution : Réactions impliquant le remplacement de groupes fonctionnels sur le cycle de la phénothiazine.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Agents halogénants, agents alkylants.

Principaux produits formés :

Oxydation : Chlorhydrate de dioxoprométhazine.

Réduction : Prométhazine.

Substitution : Divers dérivés de la phénothiazine substitués.

4. Applications de la recherche scientifique

Le chlorhydrate de dioxoprométhazine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses interactions avec les protéines et les enzymes.

Médecine : Enquêté pour ses propriétés antihistaminiques, anti-inflammatoires et anesthésiques locales.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d’autres composés

Applications De Recherche Scientifique

Pharmacological Properties

Dioxopromethazine hydrochloride acts as an H1 receptor antagonist , inhibiting histamine activity and alleviating allergic reactions. It is commonly utilized in treating conditions such as:

- Respiratory Illnesses : Effective in managing symptoms associated with asthma and allergic rhinitis.

- Pruritus and Urticaria : Used to relieve itching and skin rashes caused by allergic reactions .

Antihistamine Research

Dioxopromethazine is extensively studied for its antihistaminic properties, particularly through:

- Chiral Separation Studies : Research has demonstrated effective enantiomeric separation of dioxopromethazine using high-performance liquid chromatography (HPLC), revealing significant differences in pharmacokinetic profiles between its enantiomers .

Antiviral Activity

Emerging studies indicate potential antiviral applications, particularly against respiratory viruses:

- Inhibition of Viral Replication : Preliminary findings suggest that dioxopromethazine may exhibit inhibitory effects on viral replication pathways, warranting further investigation into its efficacy against specific viral infections .

Cancer Research

Dioxopromethazine's role as an adjunct therapy in cancer treatment is being explored due to its ability to modulate immune responses and potentially enhance the efficacy of conventional therapies .

Case Studies and Clinical Trials

Several studies have documented the clinical applications and effectiveness of dioxopromethazine:

- Pharmacokinetic Studies : A study highlighted the stereoselective pharmacokinetics of dioxopromethazine enantiomers in rats, demonstrating significant differences in absorption and metabolism rates .

- Clinical Efficacy Trials : Clinical trials have shown that dioxopromethazine effectively alleviates symptoms of pruritus and urticaria, confirming its therapeutic utility in allergic conditions .

Data Overview

The following table summarizes key data related to this compound:

| Property | Details |

|---|---|

| Chemical Formula | C₁₇H₂₁ClN₂O₂S |

| CAS Registry Number | 13754-57-9 |

| Drug Type | Chemical drug |

| Primary Use | Antihistamine for respiratory illnesses |

| Mechanism | H1 receptor antagonist |

| Active Indications | Pruritus, Urticaria |

| Clinical Approval | Approved since January 1989 |

Mécanisme D'action

Le mécanisme d’action du chlorhydrate de dioxoprométhazine implique son interaction avec diverses cibles moléculaires :

Récepteurs de l’histamine : Il agit comme un antagoniste aux récepteurs H1 de l’histamine, réduisant les réactions allergiques.

Récepteurs muscariniques : Il présente des effets anticholinergiques en bloquant les récepteurs muscariniques.

Liaison aux protéines : Il se lie à l’albumine sérique humaine, affectant la conformation et la fonction de la protéine

Comparaison Avec Des Composés Similaires

Le chlorhydrate de dioxoprométhazine est comparé à d’autres dérivés de la phénothiazine tels que :

Prométhazine : Structure similaire, mais sans les groupes dioxo, ce qui entraîne des propriétés pharmacologiques différentes.

Chlorpromazine : Un autre dérivé de la phénothiazine ayant des propriétés antipsychotiques.

Perphénazine : Utilisée comme antipsychotique, différant par sa structure de chaîne latérale.

Unicité : Le chlorhydrate de dioxoprométhazine est unique en raison de la présence de groupes dioxo, qui améliorent ses propriétés antihistaminiques et anti-inflammatoires par rapport aux autres dérivés de la phénothiazine .

Activité Biologique

Dioxopromethazine hydrochloride (DPZ) is a phenothiazine derivative, closely related to promethazine, and exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, case studies, and research findings related to its biological activity.

This compound functions primarily as an antihistamine and antidopaminergic agent . Its mechanism involves:

- H1 Receptor Antagonism : DPZ blocks histamine H1 receptors, which mitigates allergic responses and induces sedation.

- Dopamine Receptor Antagonism : It acts on mesolimbic dopamine receptors, which is significant in treating nausea and motion sickness.

- Alpha-Adrenergic Receptor Blockade : This contributes to its sedative effects and potential cardiovascular implications.

The pharmacological profile of DPZ indicates that it may also interact with muscarinic receptors, enhancing its sedative properties and contributing to its side effects such as dry mouth and urinary retention .

Pharmacokinetics

The pharmacokinetic properties of this compound are similar to those of promethazine. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 25% (oral due to first-pass metabolism) |

| Volume of Distribution | ~970 L (30 L/kg) |

| Protein Binding | 93% (primarily to albumin) |

| Elimination Half-life | 10–19 hours |

| Metabolism | Liver (glucuronidation and sulfoxidation) |

| Excretion | Urine and bile |

These properties suggest that DPZ has a prolonged action due to its extensive protein binding and half-life .

Antihistaminic Effects

DPZ's antihistaminic activity is effective in treating allergic reactions, as evidenced by clinical studies demonstrating significant symptom relief in patients with allergic rhinitis .

Neuropharmacological Effects

Research indicates that DPZ exhibits neuropharmacological effects, including sedation and reduced anxiety. A study involving human serum albumin showed that DPZ binds effectively, which may influence its distribution and efficacy in the central nervous system .

Case Studies

- Case Report on Abuse : A case study highlighted the misuse of promethazine-based concoctions, such as "purple drank," leading to severe CNS effects including confusion and respiratory depression. This underscores the potential for abuse and the necessity for careful monitoring when prescribing DPZ .

- Fluorescence Binding Studies : In vitro studies using fluorescence spectroscopy demonstrated the binding affinity of DPZ to human serum albumin, indicating its potential impact on pharmacokinetics and therapeutic efficacy in clinical settings .

Side Effects and Toxicology

Common side effects associated with this compound include:

- CNS Depression : Symptoms can range from drowsiness to severe respiratory depression.

- Anticholinergic Effects : Dry mouth, blurred vision, constipation, and urinary retention are frequently reported.

- Potential for Overdose : Overdoses can lead to profound CNS depression, hypotension, and even death. Management typically involves symptomatic treatment .

Propriétés

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZVGJDFEWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929822 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-15-9, 13754-57-9 | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.